1-(2,4-Difluoro-phenyl)-piperazin-2-one
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Overview
Description
1-(2,4-Difluoro-phenyl)-piperazin-2-one is a fluorinated organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-phenyl)-piperazin-2-one typically involves the reaction of 2,4-difluoroaniline with ethylene oxide to form the corresponding 2,4-difluorophenyl ethanolamine. This intermediate is then cyclized with phosgene or a similar reagent to yield the desired piperazin-2-one structure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluoro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of difluorophenyl ketones.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted piperazines.
Scientific Research Applications
1-(2,4-Difluoro-phenyl)-piperazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone
- 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone
- 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl-propenone
Comparison: 1-(2,4-Difluoro-phenyl)-piperazin-2-one is unique due to its piperazine ring structure, which imparts distinct chemical and biological properties compared to other fluorinated compounds. The presence of the piperazine ring enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10F2N2O |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10F2N2O/c11-7-1-2-9(8(12)5-7)14-4-3-13-6-10(14)15/h1-2,5,13H,3-4,6H2 |
InChI Key |
ASNDDIMHUDPOHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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